molecular formula C₁₀H₁₇NO₂S B057726 (2S)-Bornane-10,2-sultam CAS No. 108448-77-7

(2S)-Bornane-10,2-sultam

Cat. No. B057726
M. Wt: 215.31 g/mol
InChI Key: DPJYJNYYDJOJNO-UHFFFAOYSA-N
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Description

(2S)-Bornane-10,2-sultam is a chemical compound derived from camphor and has been extensively studied for its unique properties and applications in organic synthesis.

Synthesis Analysis

  • The synthesis of (2S)-Bornane-10,2-sultam derivatives has been explored in various studies. For instance, Piątek et al. (2005) synthesized N,N′-fumaroylbis[fenchane-8,2-sultam], comparing its reactivity and diastereoselectivity with (2S)-Bornane-10,2-sultam (Piątek, A. et al., 2005).

Molecular Structure Analysis

  • The molecular structure of (2S)-Bornane-10,2-sultam and its derivatives has been analyzed through X-ray crystallography. For example, the molecular structure of (+)-N-[2-(4-Chlorophenyl)propanoyl]bornane-10,2-sultam was determined, revealing specific conformational details (Lu, W. et al., 2008).

Chemical Reactions and Properties

  • (2S)-Bornane-10,2-sultam participates in various chemical reactions, such as cycloaddition and asymmetric synthesis. For instance, the [4+2] cycloaddition of 1-methoxybuta-1,3-diene to N-glyoxyloyl-(2R)-bornane-10,2-sultam has been studied for its stereochemical course (Bauer, T. et al., 1996).

Physical Properties Analysis

  • The physical properties such as crystal structure and hydrogen bonding patterns of (2S)-Bornane-10,2-sultam derivatives have been explored. Lu et al. (2008) reported on the crystal structure of N-[2-(4-Chlorophenyl)propanoyl]-1-methylbornane-10,2-sultam, providing insights into its physical characteristics (Lu, W. et al., 2008).

Chemical Properties Analysis

  • The chemical properties, such as reactivity and selectivity in reactions like Diels-Alder reactions, have been a focus of several studies. Gouverneur et al. (1991) investigated the asymmetric Diels-Alder reactions of a nitroso compound derived from D-bornane-10,2-sultam, highlighting its chemical properties (Gouverneur, V. et al., 1991).

Scientific Research Applications

properties

IUPAC Name

10,10-dimethyl-3λ6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2S/c1-9(2)7-3-4-10(9)6-14(12,13)11-8(10)5-7/h7-8,11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJYJNYYDJOJNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC13CS(=O)(=O)NC3C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-Bornane-10,2-sultam

CAS RN

108448-77-7, 94594-90-8
Record name (2S)-Bornane-10,2-sultam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108448777
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-10,2-Camphorsultam
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (-)-10,2-Camphorsultam
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
BH Kim, JY Lee - Tetrahedron: Asymmetry, 1991 - Elsevier
Asymmetric silyl nitronate cycloadditions with N-acryloyl (2R)-bornane-10,2-sultam, N-acryloyl (2S)-bornane-10,2-sultam, and N-methacryloyl (2R)-bornane-10,2-sultam have been …
Number of citations: 58 www.sciencedirect.com
Y Elemes, KW Muir - Acta Crystallographica Section C: Crystal …, 2006 - scripts.iucr.org
Triazolidinediones react with each enantiomeric bornanesultam derivative of tiglic acid to produce the appropriate ene adduct in high yield and with excellent regioselectivity and …
Number of citations: 1 scripts.iucr.org
C Belzecki, J Trojnar, M Chmielewski - Synthetic Communications, 2000 - Taylor & Francis
Subsequent treatment of N-crotoyl-(1S,2R)-bornane-10,2-sultam with EtMgCl, recrystallization of the product and saponification, afforded R-(-)-3-methylpenthanoic acid which was used …
Number of citations: 7 www.tandfonline.com
JA Shin, JH Cha, AN Pae, KI Choi, HY Koh, HY Kang… - Tetrahedron …, 2001 - Elsevier
Indium-mediated allylation reactions of α-ketoimides derived from Oppolzer's sultam were accomplished in aqueous THF in good yields and excellent diastereomeric excesses. It could …
Number of citations: 40 www.sciencedirect.com
MM Heravi, V Zadsirjan - Tetrahedron: Asymmetry, 2014 - Elsevier
Oppolzer’s camphorsultam has attracted much attention as an efficient chiral auxiliary, and is one of the most powerful synthetic tools in asymmetric synthesis. The sultam chiral auxiliary …
Number of citations: 68 www.sciencedirect.com
DO Rees, N Bushby, JR Harding… - Journal of Labelled …, 2007 - Wiley Online Library
An efficient approach to the enantioselective synthesis of a series of amino acids from either bromoacetyl bromide or glycine is described using a [2,3]‐sigmatropic rearrangement to …
JB Sweeney, AA Cantrill, MGB Drew, AB McLaren… - Tetrahedron, 2006 - Elsevier
The aza-Darzens (‘ADZ’) reactions of N-diphenylphosphinyl (‘N-Dpp’) imines with chiral enolates derived from N-bromoacetyl 2S-2,10-camphorsultam proceed in generally good yield …
Number of citations: 26 www.sciencedirect.com
A Otaka, E Mitsuyama, T Kinoshita… - The Journal of …, 2000 - ACS Publications
Stereoselective syntheses of all four stereoisomers of CF 2 -substituted nonhydrolyzable phosphothreonine derivatives (33, 39, and their enantiomers) and their incorporation into …
Number of citations: 63 pubs.acs.org
JB Sweeney, A Tavassoli, JA Workman - Tetrahedron, 2006 - Elsevier
[2,3]-Sigmatropic rearrangements of allylic ammonium ylids derived from glycinoylcamphorsultams are highly selective in terms of relative and absolute stereocontrol only when acyclic …
Number of citations: 19 www.sciencedirect.com
S Jawaid, LJ Farrugia, DJ Robins - Tetrahedron: Asymmetry, 2004 - Elsevier
Diastereoselective hydrogenation of homochiral fumaramides 1 derived from (2R)-Oppolzer’s sultam was observed by analysis of the 1 H NMR spectra of the succinamide mixtures with …
Number of citations: 16 www.sciencedirect.com

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